Enantiomeric Purity and Stereochemical Identity: (24R)-MC 976 vs. (24S)-MC 976
The specific (24R)-epimer is a distinct chemical entity from the (24S)-epimer, each with a unique CAS number: (24R)-MC 976 is 112828-09-8, while (24S)-MC 976 is 112849-14-6 [1]. This difference is critical because the stereochemistry at the C-24 position directly influences the metabolism of the cyclopropane side chain. In studies using MC 969 (a prodrug), the resulting metabolites include two epimeric 24-alcohols, and the identity of each is defined by its specific stereochemical outcome [2]. Procurement of the defined (24R) stereoisomer ensures experimental reproducibility and avoids the confounding biological effects of the (24S) diastereomer or racemic mixture (CAS 129831-99-8) .
| Evidence Dimension | Stereochemical identity |
|---|---|
| Target Compound Data | (24R)-epimer (CAS 112828-09-8) |
| Comparator Or Baseline | (24S)-epimer (CAS 112849-14-6) and diastereomeric mixture (CAS 129831-99-8) |
| Quantified Difference | Unique CAS number assignment, indicating a distinct, single stereoisomer |
| Conditions | Defined by chemical structure and IUPAC nomenclature |
Why This Matters
For analytical method development, impurity profiling, and metabolic studies, the defined stereochemistry is non-negotiable; using the wrong epimer can lead to misidentification of metabolites and erroneous structure-activity conclusions.
- [1] InvivoChem. (n.d.). MC-976. Retrieved from https://www.invivochem.cn/mc-976.html View Source
- [2] Strugnell, S., et al. (1990). Metabolism of a cyclopropane-ring-containing analog of 1 alpha-hydroxyvitamin D3 in a hepatocyte cell model. Identification of 24-oxidized metabolites. Biochemical Pharmacology, 40(2), 333–341. doi:10.1016/0006-2952(90)90696-i View Source
